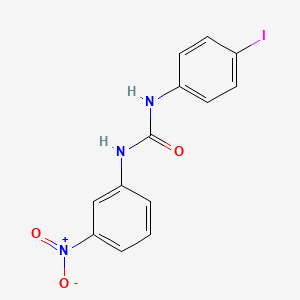
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea
Übersicht
Beschreibung
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea is an organic compound that features both iodine and nitro functional groups attached to a urea backbone
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and inhibition due to its structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 4-iodoaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under nitrogen or argon atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 1-(4-Iodophenyl)-3-(3-aminophenyl)urea.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-3-(3-nitrophenyl)urea depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The iodine and nitro groups can interact with biological targets, leading to changes in their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromophenyl)-3-(3-nitrophenyl)urea
- 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea
- 1-(4-Fluorophenyl)-3-(3-nitrophenyl)urea
Uniqueness
1-(4-Iodophenyl)-3-(3-nitrophenyl)urea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYVAYSYZVIZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


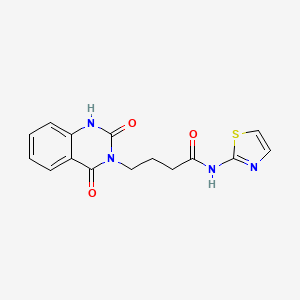
![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4811811.png)
![4-[({[(4-acetylphenyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4811815.png)
![2-{2-[(2,3-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4811825.png)
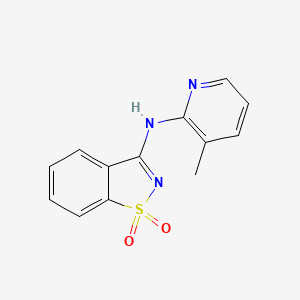
![methyl 2-{[4-({[(4-methylphenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4811852.png)
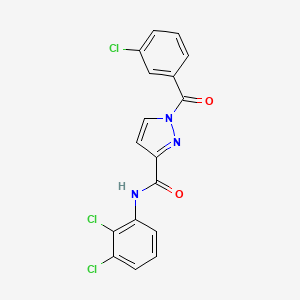
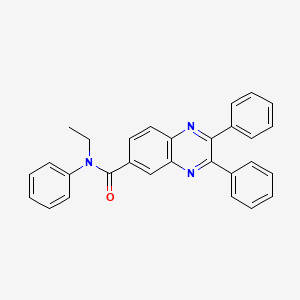
![2-[[2-bromo-4-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B4811870.png)
![2-[2-methoxy-4-[(Z)-(1-methyl-5-oxo-3-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B4811879.png)
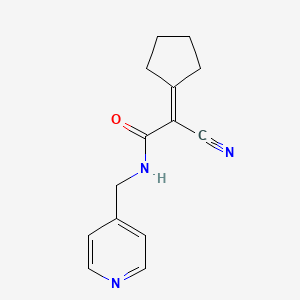
![N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4811890.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4811904.png)
